Cas no 117017-83-1 (3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid)

3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid 化学的及び物理的性質
名前と識別子
-
- 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid
- 3-[4-(3-chlorophenyl)piperazinyl]propanoic acid
- NSC111199
- HMS1699N21
- SBB012138
- ASN 13259336
- ST50317140
- TIMTEC-BB SBB012138
- ASINEX-REAG BAS 13259336
- AKOS000301623
- EN300-378840
- SCHEMBL5009485
- NSC-111199
- 117017-83-1
- AE-641/05538029
- 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid
-
- インチ: 1S/C13H17ClN2O2/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18/h1-3,10H,4-9H2,(H,17,18)
- InChIKey: ZQJISGZTZQMABT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1CCN(CCC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 268.0978555g/mol
- どういたいしつりょう: 268.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 43.8
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 455.0±45.0 °C at 760 mmHg
- フラッシュポイント: 229.0±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019823-500mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid |
117017-83-1 | 500mg |
2957.0CNY | 2021-07-13 | ||
TRC | C610005-5mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]propionic Acid |
117017-83-1 | 5mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-378840-0.05g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 0.05g |
$443.0 | 2023-05-29 | ||
Enamine | EN300-378840-10.0g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 10g |
$2269.0 | 2023-05-29 | ||
Enamine | EN300-378840-0.1g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 0.1g |
$464.0 | 2023-05-29 | ||
Enamine | EN300-378840-2.5g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 2.5g |
$1034.0 | 2023-05-29 | ||
Enamine | EN300-378840-5.0g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 5g |
$1530.0 | 2023-05-29 | ||
TRC | C610005-50mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]propionic Acid |
117017-83-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
TRC | C610005-10mg |
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]propionic Acid |
117017-83-1 | 10mg |
$ 65.00 | 2022-06-06 | ||
Enamine | EN300-378840-0.5g |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid |
117017-83-1 | 0.5g |
$507.0 | 2023-05-29 |
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acidに関する追加情報
Recent Advances in the Study of 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid (CAS: 117017-83-1)
3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid (CAS: 117017-83-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine and phenylpropionic acid moieties, has been the subject of recent studies due to its potential pharmacological properties. Researchers have been investigating its role as a modulator of neurotransmitter systems, particularly in the context of neurological and psychiatric disorders. The compound's unique structural features make it a promising candidate for drug development, and recent findings have shed light on its mechanism of action and therapeutic potential.
Recent studies have focused on the synthesis and optimization of 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid to enhance its bioavailability and target specificity. Advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been employed to predict its interactions with various receptor subtypes. These studies have revealed that the compound exhibits high affinity for serotonin and dopamine receptors, suggesting its potential utility in treating conditions like depression, anxiety, and schizophrenia. Furthermore, in vitro and in vivo experiments have demonstrated its efficacy in modulating neurotransmitter release and receptor activation.
One of the key findings in recent research is the compound's ability to cross the blood-brain barrier (BBB), a critical factor for its application in central nervous system (CNS) disorders. Pharmacokinetic studies have shown that 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid has favorable absorption and distribution profiles, with minimal off-target effects. This has spurred interest in its development as a novel therapeutic agent, with several preclinical trials currently underway to evaluate its safety and efficacy in animal models.
In addition to its neurological applications, recent investigations have explored the anti-inflammatory and antioxidant properties of 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid. Studies have indicated that the compound can attenuate oxidative stress and reduce inflammatory markers in cellular and animal models, suggesting its potential use in treating inflammatory diseases and neurodegenerative conditions. These findings highlight the versatility of the compound and its broad therapeutic potential.
Despite these promising results, challenges remain in the development of 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid as a drug candidate. Issues such as metabolic stability, potential drug-drug interactions, and long-term safety profiles need to be addressed in future research. However, the compound's unique pharmacological properties and recent advancements in its study provide a strong foundation for further exploration and development. As research progresses, 3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid may emerge as a valuable tool in the treatment of a range of disorders, offering new hope for patients and clinicians alike.
117017-83-1 (3-4-(3-Chloro-phenyl)-piperazin-1-ylpropionic Acid) 関連製品
- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 896793-56-9(N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)
- 1511639-15-8(2-amino-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 854179-21-8(1-(2,5-dimethylphenyl)butan-1-ol)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)
- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)
- 2171915-28-7(5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide)
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)




